
N-(4-chlorobenzyl)isonicotinamide
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Overview
Description
N-(4-chlorobenzyl)isonicotinamide is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 246.0559907 g/mol and the complexity rating of the compound is 246. The solubility of this chemical has been described as >37 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
One of the significant applications of N-(4-chlorobenzyl)isonicotinamide is its investigation for antimicrobial properties. Research has shown that certain derivatives of isonicotinic acid exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. Compounds similar to this compound have demonstrated minimal inhibitory concentrations comparable to first-line tuberculosis drugs, indicating their potential as new therapeutic agents .
Enzyme Inhibition
Nicotinamide derivatives, including this compound, have been studied for their ability to inhibit specific enzymes linked to various diseases. For instance, they may act as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders such as obesity and diabetes. By inhibiting NNMT, these compounds may help regulate metabolic pathways and offer new avenues for treating related conditions .
Antimycobacterial Evaluation
A study focused on synthesizing a series of isonicotinic acid derivatives, including this compound, evaluated their efficacy against M. tuberculosis. The results indicated that some compounds exhibited potent activity with low toxicity to mammalian cells, suggesting their potential as lead compounds in tuberculosis treatment .
NNMT Inhibition
Research into NNMT inhibitors has highlighted the role of nicotinamide derivatives in modulating metabolic pathways. The design of selective NNMT inhibitors using compounds like this compound has shown promise in preclinical models, suggesting potential therapeutic applications in treating metabolic syndromes .
Summary Table of Applications
Chemical Reactions Analysis
Example Reaction Conditions
Step | Reagents | Conditions | Yield |
---|---|---|---|
Formation of isonicotinoyl chloride | Isonicotinic acid, SOCl₂ | 70–80°C, 2–3 h | 85–90% |
Amide coupling | 4-chlorobenzylamine, DMF | 0°C → reflux (1–2 h) | 75–95% |
Reaction Mechanism
The synthesis involves a nucleophilic acyl substitution mechanism:
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Acyl chloride formation : Isonicotinic acid reacts with SOCl₂ to generate the acyl chloride intermediate, releasing HCl and SO₂ .
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Nucleophilic attack : The amine group of 4-chlorobenzylamine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.
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Proton transfer : The intermediate undergoes deprotonation, releasing HCl and forming the amide bond .
Key Functional Group Transformations
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Halogenation : The 4-chlorobenzyl group contributes to lipophilicity and reactivity. Substitution at the benzyl position enhances stability and may influence biological activity.
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Amide stability : The amide bond formed is stable under standard conditions but can hydrolyze under acidic or basic environments to regenerate the carboxylic acid and amine .
Biological Activity and Reactivity
The compound exhibits:
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Enzyme inhibition : Potential interaction with targets like nicotinamide phosphoribosyltransferase (NAMPT) or protein kinase CK2, as observed in structurally similar analogs.
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Antimicrobial effects : Analogous nicotinamides show activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
Spectroscopic Data
Parameter | Value | Source |
---|---|---|
Melting point | 146°C | |
Molecular formula | C₁₃H₁₀ClN₃O | |
¹H NMR (δ) | 7.26–7.46 (m, ArH), 8.14–8.45 (m, PyH) |
Limitations and Challenges
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Yield variability : Synthesis yields depend on reaction conditions (e.g., solvent choice, temperature) .
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Purity control : Byproducts from side reactions (e.g., hydrolysis of acyl chloride) require purification via recrystallization or chromatography .
This compound’s synthesis leverages classic carbonyl chemistry, with amide bond formation as the central reaction. Its biological activity highlights the importance of structural modifications in optimizing therapeutic potential.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXZHPZIXRIFSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198994 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.